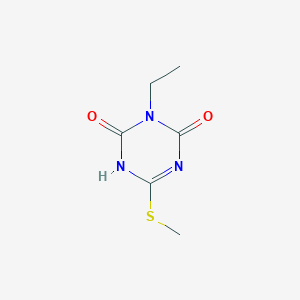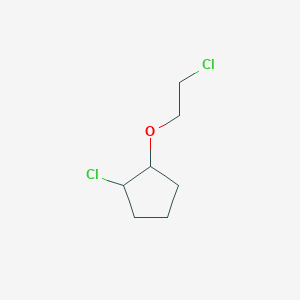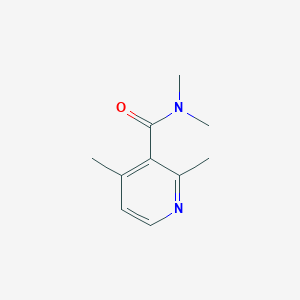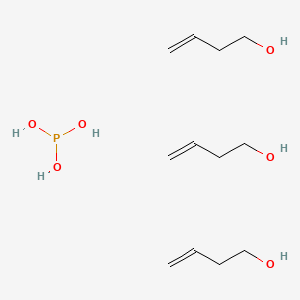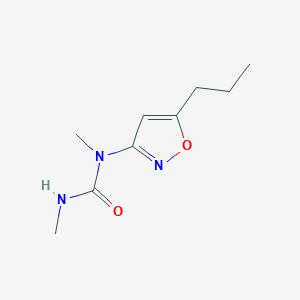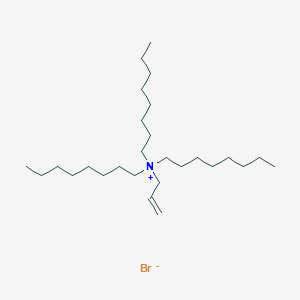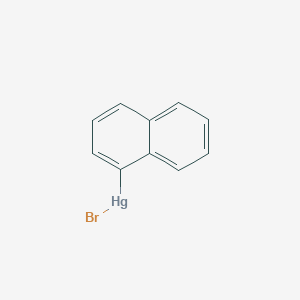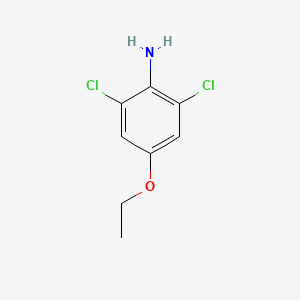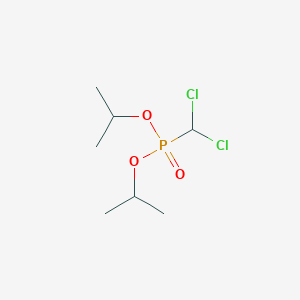![molecular formula C10H6N2O2 B14646779 2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine CAS No. 52333-95-6](/img/structure/B14646779.png)
2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused ring system consisting of furan, oxazole, and pyridine rings
Métodos De Preparación
The synthesis of 2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring . The reaction conditions often include the use of solvents such as propan-2-ol and catalysts like potassium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo nitration, bromination, and formylation, where the electrophile typically enters the 5-position of the furan ring.
Quaternization: Treatment with methyl iodide results in the formation of a quaternization product at the nitrogen atom of the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms and products of these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of the fused ring system make it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to form stable complexes with metal ions, which can then interact with biological macromolecules . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine can be compared with other similar heterocyclic compounds, such as:
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound has a thiazole ring instead of an oxazole ring and exhibits different reactivity and biological activity.
2-(Furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine:
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which differentiate it from other heterocyclic compounds.
Propiedades
Número CAS |
52333-95-6 |
|---|---|
Fórmula molecular |
C10H6N2O2 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C10H6N2O2/c1-3-7-9(11-5-1)14-10(12-7)8-4-2-6-13-8/h1-6H |
Clave InChI |
GJCPIMDLLGHWBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)OC(=N2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


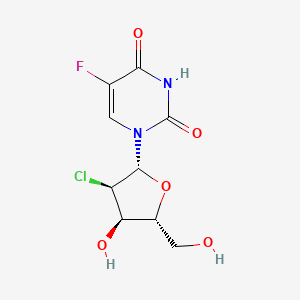
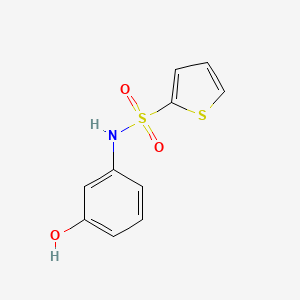
![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
